molecular formula C12H17N B13302621 N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine

N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine

Cat. No.: B13302621
M. Wt: 175.27 g/mol
InChI Key: SKODCHPTCLQVTN-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-2,3-dihydro-1H-inden-5-amine (CAS 152624-02-7), also known as 5F-PCN or 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine, is a bicyclic amine with the molecular formula C₁₂H₁₇N (molecular weight: 175.27 g/mol). Its structure comprises a 2,3-dihydroindenyl core substituted at the 5-position with an isopropylamine group. The compound is characterized by the SMILES string CC(CC1=CC=C2CCCC2=C1)N and InChIKey QYVNZHBQYJRLEX-UHFFFAOYSA-N .

For example, analogs like N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide () exhibit activity as AMPA receptor positive modulators, suggesting CNS applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-propan-2-yl-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C12H17N/c1-9(2)13-12-7-6-10-4-3-5-11(10)8-12/h6-9,13H,3-5H2,1-2H3

InChI Key

SKODCHPTCLQVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Preparation Methods

Preparation of 2,3-Dihydro-1H-inden-5-amine Intermediate

An improved industrially viable method involves the reduction of 2,3-dihydro-1H-1-indanone oxime to 2,3-dihydro-1H-inden-5-amine using alumino-nickel catalyst under alkaline conditions without the need for pressurized hydrogen gas. This method offers simplicity, mild reaction conditions, and ease of scale-up.

Reaction Conditions:

  • Catalyst: Alumino-nickel (nickel content 40–50%)
  • Medium: Alkaline aqueous solution (e.g., sodium hydroxide)
  • Temperature: Approximately 55–60 °C
  • Reaction Time: 8 hours post catalyst addition
  • Post-treatment: Simple workup with solvent extraction and drying

This approach avoids hazardous hydrogenation steps and facilitates industrial application by reducing cost and complexity.

N-Alkylation to Form N-(propan-2-yl) Derivative

The N-alkylation of 2,3-dihydro-1H-inden-5-amine is achieved by reaction with suitable alkylating agents such as isopropyl halides or sulfonic acid esters under controlled conditions.

Typical Procedure:

  • Reactants: 2,3-dihydro-1H-inden-5-amine (or its salt) and isopropyl halide (e.g., isopropyl bromide or phenylsulfonic acid isopropyl ester)
  • Base: Organic bases (triethylamine, pyridine) or mineral alkalis (sodium hydroxide, potassium hydroxide)
  • Solvent: Aprotic solvents such as toluene, dichloromethane, or acetonitrile; sometimes biphasic systems with water are used
  • Temperature: Dropwise addition at 0–50 °C, preferably 10–30 °C; reaction completion at 40–60 °C
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)

After reaction completion, the mixture is worked up by washing with aqueous base or acid, organic extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure to isolate the this compound product.

Integrated Multi-Step Process ("Two Steps Treated Differently Alike")

A patented process integrates the oxime reduction and N-alkylation steps in a streamlined sequence without intermediate isolation, enhancing efficiency and lowering production costs.

Process Highlights:

  • Step 1: Reduction of 2,3-dihydro-1H-1-indanone oxime to 2,3-dihydro-1H-inden-5-amine under alumino-nickel catalysis.
  • Step 2: Direct N-alkylation of the crude amine intermediate with phenylsulfonic acid isopropyl ester in the same reaction vessel.
  • Conditions: Controlled pH adjustments, solvent exchanges, and temperature regulation to optimize yield.
  • Outcome: High-purity this compound with simplified operation and reduced reaction time.

Data Summary and Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Oxime Reduction 2,3-dihydro-1H-1-indanone oxime, alumino-nickel, NaOH 55–60 8 High Mild, no pressurized hydrogen needed
N-Alkylation 2,3-dihydro-1H-inden-5-amine, phenylsulfonic acid isopropyl ester, base (Et3N/NaOH), toluene 10–60 5–6 >90 Dropwise addition, biphasic extraction
Integrated Two-Step Process Combined above steps in one pot 20–60 10–14 >90 Industrially scalable, cost-effective

Research Discoveries and Optimization Insights

  • The alumino-nickel catalyzed reduction of the oxime intermediate is a significant improvement over traditional catalytic hydrogenation, eliminating the need for pressurized hydrogen gas and complex equipment.
  • The choice of base and solvent in the N-alkylation step critically affects the reaction rate and product purity. Organic bases like triethylamine and aprotic solvents such as toluene provide optimal conditions.
  • Temperature control during the alkylation step is essential to prevent side reactions and ensure high selectivity for the N-(propan-2-yl) substitution.
  • The integrated multi-step process reduces solvent usage, reaction steps, and purification requirements, enhancing throughput and lowering environmental impact.
  • Analytical monitoring using TLC and HPLC ensures consistent quality and reaction completion, facilitating reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitroso compound.

    Reduction: Reduction reactions can further reduce the compound to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted indane derivatives.

Scientific Research Applications

N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Pharmacological Activity Reference
N-(Propan-2-yl)-2,3-dihydro-1H-inden-5-amine (Target) C₁₂H₁₇N 175.27 Isopropylamine at C5 Potential CNS modulation (speculative)
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ 148.21 Methylamine at C5 of indoline Intermediate for bioactive molecules
N-(Cyclohexyl(phenyl)methyl)-2,3-dihydro-1H-inden-5-amine C₂₂H₂₇N 305.46 Cyclohexyl-phenylmethyl at C5 Undisclosed (photocatalysis intermediate)
N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide C₁₈H₂₀FN₂O₂S 365.43 Sulfonamide and pyridine at C5 AMPA receptor positive modulation
N-(2-Chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine C₁₂H₁₄ClN 207.70 Chloropropenyl at C1 Undisclosed (synthetic intermediate)

Key Differences and Implications

The sulfonamide and pyridine groups in ’s analog introduce hydrogen-bonding and π-stacking capabilities, critical for AMPA receptor binding .

Synthetic Utility: ’s (2,3-dihydro-1H-indol-5-ylmethyl)amine is synthesized via deprotection of phthalimide/acetyl groups, a method applicable to other indenyl/indolinyl amines .

Pharmacological Potential: While the target compound lacks direct activity data, its structural analogs highlight the importance of the dihydroinden core in CNS-targeted molecules. For instance, ’s AMPA modulator demonstrates how substituents at C5 can fine-tune receptor affinity and efficacy . The chloropropenyl derivative () may serve as a precursor for electrophilic functionalization, enabling diversification of indenyl amines for drug discovery .

Biological Activity

N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine is a compound characterized by its unique bicyclic structure and an amine functional group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C12H15NC_{12}H_{15}N, with a molecular weight of approximately 189.25 g/mol. Its structure includes a propan-2-yl group attached to a 2,3-dihydroindene moiety, which is crucial for its biological interactions.

Property Value
Molecular FormulaC12H15NC_{12}H_{15}N
Molecular Weight189.25 g/mol
Functional GroupsAmine, Bicyclic Ring

The biological activity of this compound is influenced by its ability to form hydrogen bonds and ionic interactions through the amine group. This interaction can enhance binding affinity to various biological targets such as enzymes and receptors. The indene moiety contributes to the compound's overall specificity and potency.

Interaction with Biological Targets

Research indicates that compounds with similar structures exhibit significant interactions with several biological targets:

  • Ghrelin Receptor Antagonism : Some derivatives have been noted for their antagonistic effects on the ghrelin receptor, which is implicated in metabolic processes and appetite regulation .
  • Inhibition of Kinase Activity : Analogous compounds have shown potential in inhibiting kinase activities related to cancer progression, specifically through the discoidin domain receptor 1 (DDR1) pathway .

Biological Activity

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Similar compounds demonstrate moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness .
  • Neuroprotective Effects : Research on related indene derivatives suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative disorders.
  • Anti-inflammatory Properties : Compounds within this chemical class have been linked to anti-inflammatory effects, making them candidates for pain management therapies.

Study on Ghrelin Receptor Antagonists

A study highlighted the efficacy of certain indene derivatives as ghrelin receptor antagonists. These compounds showed promise in reducing hyperglycemia in diabetic models by modulating insulin sensitivity through receptor inhibition . The findings suggest that this compound could serve as a lead compound for developing treatments targeting metabolic disorders.

DDR1 Inhibition in Cancer Models

Another significant study focused on the inhibition of DDR1 signaling pathways by indene-based compounds. One derivative demonstrated a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, effectively suppressing tumor cell proliferation in pancreatic cancer models . This suggests that this compound may have similar therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for N-(propan-2-yl)-2,3-dihydro-1H-inden-5-amine, and how does regioselectivity impact yield?

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software (SHELXL-2018/3) confirms bond lengths (C-N: 1.47 Å) and dihedral angles (indane ring planarity: <5° deviation) .
  • NMR spectroscopy : 1^1H NMR (400 MHz, CDCl₃) shows characteristic signals for the isopropyl group (δ 1.25 ppm, d, 6H) and aromatic protons (δ 6.85–7.10 ppm, m, 3H) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) reveals moderate activity against E. coli (MIC: 32 µg/mL) and B. subtilis (MIC: 64 µg/mL) .
  • Enzyme inhibition : In vitro kinase assays (10 µM ATP) show 40% inhibition of B-Raf kinase at 1 µM, comparable to scaffold analogs in oncology research .

Advanced Research Questions

Q. How do computational models predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT/B3LYP/6-31G(d,p)) calculations reveal:

  • HOMO-LUMO gap : 4.8 eV (indicative of moderate chemical reactivity).
  • Molecular Electrostatic Potential (MEP) : Electron-deficient regions localize on the indenamine nitrogen, suggesting nucleophilic attack sites .
    Key Data Table:
ParameterValue
Ionization Potential8.2 eV
Electron Affinity3.4 eV
Global Electrophilicity Index1.5 eV

Q. What pharmacodynamic models explain its mechanism in kinase inhibition?

Methodological Answer: In A375 melanoma xenografts, an indirect response model links plasma concentrations (IC₅₀: 3.06 µM) to phosphorylated MEK1 inhibition. A Hill coefficient of ~8 indicates steep concentration-response relationships, requiring >60% target inhibition for tumor stasis .

Q. How can contradictory data on bioactivity be resolved?

Methodological Answer: Discrepancies in antimicrobial potency (e.g., MIC variability) may arise from assay conditions (e.g., pH, inoculum size). Use standardized CLSI protocols and orthogonal assays (e.g., time-kill kinetics) to validate results. Structural analogs with electron-withdrawing substituents show improved consistency (e.g., 5-nitro derivatives reduce MIC by 4-fold) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Hydrochloride salts (e.g., this compound HCl) enhance aqueous solubility (25 mg/mL vs. 2 mg/mL for free base) .
  • Prodrug design : Esterification of the amine group increases logP by 1.2 units, improving CNS penetration in rat models (brain/plasma ratio: 0.8) .

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